2,6-Di-O-methyl-beta-cyclodextrin

Description

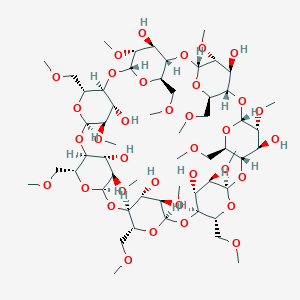

Structure

2D Structure

Propriétés

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptamethoxy-5,10,15,20,25,30,35-heptakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H98O35/c1-64-15-22-36-29(57)43(71-8)50(78-22)86-37-23(16-65-2)80-52(45(73-10)30(37)58)88-39-25(18-67-4)82-54(47(75-12)32(39)60)90-41-27(20-69-6)84-56(49(77-14)34(41)62)91-42-28(21-70-7)83-55(48(76-13)35(42)63)89-40-26(19-68-5)81-53(46(74-11)33(40)61)87-38-24(17-66-3)79-51(85-36)44(72-9)31(38)59/h22-63H,15-21H2,1-14H3/t22-,23-,24-,25-,26-,27-,28-,29+,30+,31+,32+,33+,34+,35+,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKBSGBYSPTPKJ-UZMKXNTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1C2C(C(C(O1)OC3C(OC(C(C3O)OC)OC4C(OC(C(C4O)OC)OC5C(OC(C(C5O)OC)OC6C(OC(C(C6O)OC)OC7C(OC(C(C7O)OC)OC8C(OC(O2)C(C8O)OC)COC)COC)COC)COC)COC)COC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)OC)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)OC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)OC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)OC)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)OC)COC)COC)COC)COC)COC)COC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H98O35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501311203 | |

| Record name | Di-O-methyl-β-cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51166-71-3 | |

| Record name | Di-O-methyl-β-cyclodextrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51166-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptakis(2,6-O-dimethyl)beta-cyclodextrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051166713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-O-methyl-β-cyclodextrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DI-O-METHYL-.BETA.-CYCLODEXTRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FJP73E35O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Supramolecular Chemistry and Host Guest Interactions of 2,6 Di O Methyl Beta Cyclodextrin

Fundamental Principles of DM-β-CD Host-Guest Complexation

The formation of inclusion complexes by 2,6-Di-O-methyl-beta-cyclodextrin is a cornerstone of its function in supramolecular chemistry. This process involves the encapsulation of a guest molecule, or a portion of it, within the hydrophobic cavity of the DM-β-CD macrocycle.

Inclusion Complex Formation Mechanisms

The primary mechanism driving the formation of inclusion complexes with DM-β-CD is the establishment of a thermodynamically more stable state through the association of the host and guest molecules. mdpi.com This process is largely driven by the displacement of high-energy water molecules from the hydrophobic cavity of the DM-β-CD. mdpi.com In an aqueous environment, the cavity is occupied by water molecules, which is an energetically unfavorable state. The inclusion of a less polar guest molecule allows for the release of these water molecules into the bulk solvent, a process that is entropically favorable.

The methylation of the hydroxyl groups in DM-β-CD, as compared to its parent β-cyclodextrin, extends the hydrophobic cavity and increases its flexibility. nih.govresearchgate.net This structural modification enhances its ability to accommodate guest molecules, often leading to more stable complexes. nih.govnih.gov The formation of these host-guest complexes is a reversible process, characterized by a dynamic equilibrium between the free and complexed species. acs.org

Non-Covalent Interactions Governing Complex Stability

Van der Waals forces are a primary contributor to the stability of DM-β-CD inclusion complexes. nih.govresearchgate.net These interactions arise from the close proximity of the guest molecule to the atoms lining the inner surface of the cyclodextrin (B1172386) cavity. The methylation of β-cyclodextrin to form DM-β-CD results in stronger van der Waals interactions with guest molecules like phenol, contributing to greater complex stability. nih.govnih.gov For instance, in the complexation of quercetin with DM-β-CD, van der Waals interactions are the main driving force for binding. mdpi.com

Hydrogen bonding can also play a significant role in the formation and stability of DM-β-CD complexes, although its contribution can be complex. mdpi.comresearchgate.net The methylation at the 2 and 6 positions disrupts the intramolecular hydrogen bond network present in the parent β-cyclodextrin, which can increase the flexibility of the DM-β-CD molecule. researchgate.netnih.gov This increased flexibility can lead to stronger intermolecular hydrogen bonds with the guest molecule. nih.govnih.gov However, in some cases, the reduction of available hydroxyl groups for hydrogen bonding on the rims of the cyclodextrin can decrease the binding potential for certain guest molecules. nih.gov The remaining secondary hydroxyl groups at the C3 position can still participate in hydrogen bonding with suitably positioned functional groups on the guest molecule.

Thermodynamics of DM-β-CD Complexation

The formation of an inclusion complex between this compound and a guest molecule is governed by thermodynamic principles. The spontaneity and stability of the complex are determined by the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

The complexation process is generally spontaneous, which is indicated by a negative value for the Gibbs free energy of formation. nih.gov Isothermal titration calorimetry (ITC) is a powerful technique used to directly measure the thermodynamic parameters of these interactions.

For example, the complexation of mianserin hydrochloride with DM-β-CD is a spontaneous process, with both enthalpy and entropy contributing favorably to the stability of the complex. nih.gov However, the entropic term was found to be the controlling factor in the ultimate stability of this particular complex. nih.gov

A comparative study of the complexation of phenol with DM-β-CD and β-CD revealed a significantly more negative free binding energy for the DM-β-CD complex (-5.23 kcal/mol) compared to the β-CD complex (-2.62 kcal/mol), indicating a more stable complex is formed with the methylated derivative. nih.govnih.gov This increased stability is attributed to stronger van der Waals interactions and hydrogen bonds. nih.govnih.gov

The following table summarizes the thermodynamic parameters for the complexation of various guest molecules with this compound.

| Guest Molecule | Stoichiometry (Host:Guest) | Binding Constant (K) | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |

| Mianserin Hydrochloride | ~1.5:1 | 2.5 x 10³ M⁻¹ | -19.3 | -11.7 | 7.6 |

| Sertraline Hydrochloride | 1:1 | 1.1 x 10⁴ M⁻¹ | -23.1 | -34.7 | -11.6 |

This table is based on data from a study on the interaction of mianserin hydrochloride with heptakis(2,6-di-O-methyl)-β-cyclodextrin, which also includes comparative data for sertraline hydrochloride. nih.gov

The thermodynamic data reveals that the driving forces for complexation can vary depending on the guest molecule. In some cases, the process is enthalpy-driven, indicating strong attractive forces, while in others, it is entropy-driven, suggesting the significant role of the hydrophobic effect and the release of water molecules.

Determination of Binding Constants (K)

The binding constant, or stability constant (K), is a measure of the equilibrium between the free host and guest molecules and the formed inclusion complex. A higher K value indicates a more stable complex and a stronger affinity between the host and guest. This constant can be determined using various analytical techniques, with Isothermal Titration Calorimetry (ITC) being a direct method that simultaneously provides multiple thermodynamic parameters from a single experiment nih.gov.

For example, the binding constant for the complex formed between DM-β-CD and the guest molecule mianserin hydrochloride was determined to be 1690 M⁻¹ at 298.15 K nih.gov. The binding constants are crucial for understanding the strength of the host-guest interaction.

Table 1: Binding Constants (K) for DM-β-CD Complexes

| Guest Molecule | Binding Constant (K) / M⁻¹ | Temperature (K) | Method |

|---|

This table is interactive. Click on the headers to sort.

Enthalpy (ΔH) and Entropy (TΔS) Contributions to Complex Formation

The formation of an inclusion complex is driven by a combination of enthalpic and entropic factors.

Enthalpy (ΔH): The change in enthalpy reflects the heat released or absorbed during complexation. A negative ΔH value indicates an exothermic process, which is energetically favorable and often driven by the formation of non-covalent interactions like van der Waals forces and hydrogen bonds within the complex nih.gov.

In the complexation of mianserin hydrochloride with DM-β-CD, the process is exothermic (ΔH = -4.72 kJ·mol⁻¹) and is also favored by a positive entropy change (TΔS = 13.70 kJ·mol⁻¹). While both forces are favorable, the entropic term has been identified as the primary contributor to the stability of this specific complex nih.gov.

Gibbs Free Energy (ΔG) of Complexation

The spontaneity of complex formation is evident in the interaction between DM-β-CD and various guest molecules. For instance, the complexation with mianserin hydrochloride has a ΔG of -18.42 kJ·mol⁻¹ nih.gov. Theoretical calculations for the guest molecule phenol also show a spontaneous process, with a calculated free binding energy of -5.23 kcal/mol nih.govnih.gov.

Table 2: Thermodynamic Parameters for DM-β-CD Complexation at 298.15 K

| Guest Molecule | ΔH (kJ·mol⁻¹) | TΔS (kJ·mol⁻¹) | ΔG (kJ·mol⁻¹) |

|---|---|---|---|

| Mianserin Hydrochloride nih.gov | -4.72 ± 0.09 | 13.70 ± 0.99 | -18.42 ± 0.28 |

This table is interactive. Click on the headers to sort.

Stoichiometry of DM-β-CD Inclusion Complexes

The stoichiometry of an inclusion complex refers to the ratio of host molecules to guest molecules. For most complexes involving cyclodextrins and small volatile or drug molecules, the predominant stoichiometry is 1:1, meaning one guest molecule is encapsulated within one DM-β-CD molecule nih.gov. This 1:1 ratio has been confirmed for DM-β-CD with various guests, such as mianserin hydrochloride, through techniques like electrospray ionization mass spectrometry (ESI-MS) and isothermal titration calorimetry nih.gov. Similarly, studies involving the guest risperidone also indicate the formation of a 1:1 complex with DM-β-CD researchgate.net.

Methods for Stoichiometry Determination (e.g., Job's Plot)

One of the most common and established methods for determining the stoichiometry of host-guest complexes in solution is the method of continuous variation, also known as a Job's plot scispace.comwikipedia.org.

The procedure involves preparing a series of solutions where the mole fractions of the host (DM-β-CD) and the guest are varied, while the total molar concentration of both species is kept constant scispace.comnih.gov. A physical property that changes upon complexation, such as UV-visible absorbance, is measured for each solution. This change in the physical property (e.g., ΔA, the change in absorbance) is then plotted against the mole fraction of one of the components researchgate.netnih.gov.

The stoichiometry is indicated by the mole fraction at which the maximum deviation in the measured property is observed rjptonline.org. For a 1:1 complex, the maximum on the Job's plot occurs at a mole fraction of 0.5 nih.govsemanticscholar.org. This has been demonstrated for complexes of DM-β-CD with guests like risperidone, confirming the 1:1 stoichiometry researchgate.net. Other instrumental methods, such as ESI-MS, can also be used to identify the mass-to-charge ratio of the complex, thereby confirming its stoichiometry nih.gov.

Comparative Analysis of DM-β-CD with Other Cyclodextrins in Host-Guest Systems

The binding properties of DM-β-CD are often compared with its parent, β-cyclodextrin (β-CD), to understand the effect of methylation. Studies have shown that DM-β-CD can form more stable complexes with certain guest molecules than the unmodified β-CD.

For example, the complex of DM-β-CD with mianserin hydrochloride exhibits a slightly larger binding constant (1690 M⁻¹) and a more negative Gibbs free energy (-18.42 kJ·mol⁻¹) compared to the β-CD complex (K = 1320 M⁻¹, ΔG = -17.79 kJ·mol⁻¹) nih.gov. A more significant difference was found in a theoretical study with phenol as the guest, where the calculated free binding energy for the DM-β-CD complex (-5.23 kcal/mol) was nearly double that of the β-CD complex (-2.62 kcal/mol) nih.govnih.govmdpi.com. This suggests a substantially more stable complex is formed with the methylated derivative.

Table 3: Comparison of Thermodynamic Data for DM-β-CD and β-CD Complexes

| Host | Guest Molecule | K (M⁻¹) | ΔG (kJ·mol⁻¹) |

|---|---|---|---|

| DM-β-CD | Mianserin Hydrochloride nih.gov | 1690 | -18.42 |

| β-CD | Mianserin Hydrochloride nih.gov | 1320 | -17.79 |

| DM-β-CD | Phenol (Calculated) nih.govmdpi.com | N/A | -21.88 (-5.23 kcal/mol) |

This table is interactive. Click on the headers to sort.

Influence of Methylation on Binding Potential

The methylation of hydroxyl groups at the C-2 and C-6 positions of the β-cyclodextrin glucose units significantly alters its binding potential. This modification impacts the host-guest interactions in several ways:

Disruption of Hydrogen Bonds: In native β-CD, a belt of intramolecular hydrogen bonds exists between the secondary hydroxyl groups, which contributes to its structural rigidity. Methylation at the C-2 position disrupts this hydrogen bond network nih.govnih.gov. This disruption increases the conformational flexibility of the host molecule, allowing it to adapt more effectively to the shape of the guest nih.gov.

Extension of the Hydrophobic Cavity: The methyl groups at the C-6 position on the primary face of the cyclodextrin extend the length of the hydrophobic cavity nih.gov. This can lead to stronger van der Waals and hydrophobic interactions with the guest molecule, particularly for guests that can penetrate deeper into the cavity nih.govumsl.edu.

Impact on Intramolecular and Intermolecular Interactions

The methylation at the C(2) and C(6) positions of the glucose units in this compound (DM-β-CD) significantly alters its interaction dynamics compared to its parent molecule, β-cyclodextrin (β-CD). This chemical modification disrupts the intramolecular hydrogen bond network that typically exists at the primary face of β-CD. nih.gov The absence of these intramolecular hydrogen bonds in DM-β-CD results in a less rigid structure, granting it greater flexibility to accommodate guest molecules. nih.gov

This increased flexibility directly impacts the intermolecular interactions with guest molecules. Theoretical studies, using phenol as a model guest, have shown that the complexation with DM-β-CD is more stable than with β-CD. nih.gov The enhanced stability is attributed to stronger van der Waals forces and more favorable hydrogen bonds forming between the host and the guest. nih.gov The disruption of the intramolecular hydrogen bonds in DM-β-CD allows for a more optimal conformational adaptation to the guest, thereby maximizing the stabilizing intermolecular forces. nih.gov For instance, when forming a complex with chlorambucil, the process breaks the intermolecular hydrogen bonds present between the drug molecules themselves, facilitating the encapsulation. nih.gov Similarly, in the complex with Aurisin A, the encapsulation leads to an increase in intramolecular hydrogen bond formations on the wider rim of the DM-β-CD, which further enhances the stability of the resulting complex. nih.gov

Specific Guest Molecules Studied with DM-β-CD

DM-β-CD is extensively studied for its ability to form inclusion complexes with various pharmaceutical compounds, primarily to enhance their aqueous solubility, stability, and bioavailability. zh-cyclodextrin.com The hydrophobic inner cavity and hydrophilic exterior make it an effective carrier for poorly soluble drugs. acs.org

Aurisin A: The complexation of Aurisin A (AA), a sesquiterpene with poor water solubility, with DM-β-CD has been shown to significantly enhance its physicochemical properties. nih.gov Phase solubility analysis indicates the formation of a 1:1 complex. mdpi.com Thermodynamic studies revealed that the complexation process is spontaneous and endothermic. nih.gov The resulting AA/DM-β-CD inclusion complex exhibits higher thermal stability and a notable increase in water solubility compared to the free drug. nih.govmdpi.com

Chlorambucil: Studies on the interaction between chlorambucil (CHL) and DM-β-CD have demonstrated significant improvements in the drug's stability and solubility. The complexation increases the aqueous solubility of CHL by more than 40-fold and its stability by over 20-fold under specific pH and temperature conditions. nih.gov Analysis of the solid complex using methods like Fourier transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffractometry confirms the formation of a new crystalline material with a 1:1 stoichiometry. nih.gov The formation of the complex disrupts the crystal lattice of the pure drug. nih.gov

Mianserin Hydrochloride: The interaction between the tetracyclic antidepressant mianserin hydrochloride (MIA) and DM-β-CD is a spontaneous process driven by favorable enthalpy and entropy changes. nih.gov Isothermal titration calorimetry (ITC) and electrospray ionization mass spectrometry (ESI-MS) have been used to characterize the complex, confirming its formation and stoichiometry. nih.govnih.gov Computational studies suggest that in the most stable configurations, one of the aromatic rings of the mianserin molecule is embedded within the DM-β-CD cavity. acs.org

Olmesartan Medoxomil: Olmesartan medoxomil (OLM), an antihypertensive drug with low water solubility, forms a host-guest inclusion complex with DM-β-CD. dntb.gov.uanih.gov Phase solubility studies show an AL-type diagram, which is indicative of the formation of a 1:1 soluble complex. dntb.gov.ua The formation of this supramolecular adduct leads to an increase in the drug's solubility, which is crucial for improving its limited bioavailability. dntb.gov.uaresearchgate.net

Riluzole: The complexation of riluzole (RLZ), a drug used in the treatment of amyotrophic lateral sclerosis, with DM-β-CD has been investigated to improve its pharmaceutical properties. nih.gov A phase solubility study confirmed the formation of a 1:1 inclusion complex with a stability constant (Ks) of 1609.07 M⁻¹. nih.gov This complexation results in a significant improvement in the water solubility and dissolution rate of riluzole. nih.govnih.gov

Quinestrol: An inclusion complex between the chemosterilant quinestrol and DM-β-CD has been prepared and characterized. nih.gov Elemental analysis confirmed a 1:1 stoichiometry. nih.gov Techniques such as UV-vis spectroscopy, FTIR, DSC, and X-ray diffraction verified the formation of the complex. nih.gov Proton NMR and nuclear Overhauser effect spectroscopy (NOESY) studies indicated that both the hydroxyl and alkynyl ends of the quinestrol molecule are included within the DM-β-CD cavity. nih.gov This encapsulation leads to a significant increase in the water solubility of quinestrol. nih.gov

Paclitaxel: Paclitaxel (PTX) is a potent anticancer drug with very low aqueous solubility. nih.gov Forming an inclusion complex with DM-β-CD is a strategy used to enhance its solubility and loading capacity in drug delivery systems like liposomes. nih.govbohrium.com The use of DM-β-CD in combination with liposomal formulations has been shown to improve the loading of paclitaxel. nih.gov

Table 1: Summary of Pharmaceutical Inclusion Complexes with this compound

| Guest Molecule | Stoichiometry (Host:Guest) | Stability Constant (Ks) | Key Findings |

|---|---|---|---|

| Aurisin A | 1:1 | Highest among βCDs studied mdpi.com | Spontaneous, endothermic reaction; enhanced thermal stability and solubility. nih.gov |

| Chlorambucil | 1:1 | - | >40-fold increase in solubility; >20-fold increase in stability. nih.gov |

| Mianserin Hydrochloride | 1:1 | - | Spontaneous, entropy-driven process. nih.gov |

| Olmesartan Medoxomil | 1:1 | - | AL-type phase solubility diagram; increased solubility. dntb.gov.ua |

| Riluzole | 1:1 | 1609.07 M⁻¹ nih.gov | Significantly improved water solubility and dissolution rate. nih.gov |

| Quinestrol | 1:1 | - | Significant increase in water solubility. nih.gov |

| Paclitaxel | - | - | Enhanced aqueous solubility and loading in liposomes. nih.govbohrium.com |

The ability of DM-β-CD to form inclusion complexes is utilized in the agricultural sector to enhance the delivery and effectiveness of pesticides. By improving the solubility and stability of agrochemicals, DM-β-CD can contribute to more effective pest control while potentially minimizing environmental impact by, for example, reducing the volatility of certain active substances. zh-cyclodextrins.com

While cyclodextrins are primarily known for encapsulating organic molecules, their applications can extend to the detection and sensing of other analytes. Modified cyclodextrins are used in analytical methods, such as capillary electrophoresis, acting as selectors that can interact with a wide range of compounds, which can include metal ions, although the primary mechanism is often not direct encapsulation in the same manner as with organic guests. acs.org

Steroids are considered ideal guest molecules for cyclodextrins due to their inherent hydrophobicity and a size that is generally compatible with the cavity of β-cyclodextrin and its derivatives. nih.gov The formation of inclusion complexes with steroids like hydrocortisone and progesterone can improve their low aqueous solubility, which is a significant challenge for their therapeutic application. mdpi.com

Single-crystal X-ray diffraction studies of the inclusion complex between 2-methoxyestradiol (a bioactive steroid) and DM-β-CD revealed the specific nature of the encapsulation. The inclusion involves the insertion of the steroid's D-ring from the secondary (wider) side of the DM-β-CD molecule. nih.govresearchgate.net The A-ring and part of the B-ring of the steroid protrude from the cavity, while its 17-OH group forms a hydrogen bond with a glycosidic oxygen atom inside the host cavity. nih.gov This complexation significantly enhances the aqueous solubility of the steroid. nih.govresearchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | DM-β-CD |

| Aurisin A | AA |

| Chlorambucil | CHL |

| Mianserin Hydrochloride | MIA |

| Olmesartan Medoxomil | OLM |

| Riluzole | RLZ |

| Quinestrol | - |

| Paclitaxel | PTX |

| Progesterone | - |

| Hydrocortisone | - |

| 2-methoxyestradiol | - |

| beta-cyclodextrin (B164692) | β-CD |

Vitamins (e.g., Vitamin A, E, K)

This compound (DM-β-CD) is recognized for its ability to form inclusion complexes with lipophilic molecules, including fat-soluble vitamins such as A, E, and K, thereby enhancing their solubility and stability in aqueous solutions nbs-bio.com.

Detailed studies on the interaction between DM-β-CD and Vitamin E (α-tocopherol) have provided insights into the complexation behavior. Research has shown that 2,6-di-O-methylated β-CD (2,6-DMCD) effectively forms a water-soluble inclusion complex with α-tocopherol, significantly improving its solubility nih.gov. A phase solubility study suggested the formation of 1:2 or 1:3 α-tocopherol/CD inclusion complexes nih.gov. Further analysis using 2D ROESY nuclear magnetic resonance revealed that the interaction involves both the chromanol head and the phytol chain of the Vitamin E molecule nih.gov. This dual interaction was also confirmed with a model compound, 2,2,5,7,8-pentamethyl-6-chromanol, highlighting the interaction between 2,6-DMCD and the chromanol head nih.gov. Importantly, the complexed α-tocopherol demonstrated a rapid radical scavenging effect, indicating that the antioxidant properties of the vitamin are retained upon encapsulation nih.gov.

While the general capability of DM-β-CD to interact with vitamins A and K is acknowledged, detailed theoretical and experimental studies on the specifics of these interactions are an area of ongoing research nbs-bio.comstumejournals.com. Theoretical studies on the inclusion complexes of various forms of Vitamin K3 with the parent β-cyclodextrin have been conducted, modeling the thermodynamics and structural aspects of complex formation stumejournals.comstumejournals.comresearchgate.net. These studies provide a foundation for understanding the potential interactions with methylated derivatives like DM-β-CD.

Cholesterol

The interaction between this compound (DM-β-CD) and cholesterol has been a subject of significant interest, primarily due to the cyclodextrin's ability to form stable inclusion complexes with cholesterol nih.govsigmaaldrich.com. This property is crucial in various applications, including its use as a pharmacological agent to modify membrane cholesterol levels nih.gov.

Molecular dynamics (MD) simulations have been employed to investigate the inclusion process of cholesterol into DM-β-CD at an atomic level nih.gov. These computational studies have revealed that DM-β-CD exhibits a higher propensity to associate with cholesterol compared to its parent molecule, β-cyclodextrin (β-CD), and another derivative, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) nih.gov. The ranking of binding affinity for cholesterol was determined to be DM-β-CD > HP-β-CD > β-CD, which is in good agreement with experimental findings nih.gov.

The free energy profiles calculated from these simulations indicate the presence of two local minima, suggesting two equally probable binding modes for the cholesterol molecule within the DM-β-CD cavity nih.gov. The process of cholesterol entering the cyclodextrin cavity is primarily driven by electrostatic interactions, while deeper inclusion is stabilized by van der Waals forces and solvation effects nih.gov. Although both binding modes are thermodynamically favorable, one of the inclusion complexes appears to be kinetically preferred in the case of DM-β-CD nih.gov. Experimental studies have also confirmed the effectiveness of DM-β-CD in complexing and solubilizing cholesterol ingentaconnect.com.

Phenol

The formation of inclusion complexes between this compound (DM-β-CD) and phenol has been investigated through computational methods, particularly Density Functional Theory (DFT), to understand the non-covalent interactions that govern the stability of these host-guest systems nih.gov. These studies have compared the encapsulation ability of DM-β-CD with that of the parent β-cyclodextrin (β-CD) nih.gov.

The research indicates that DM-β-CD forms a more stable host-guest complex with phenol than β-CD does nih.gov. The calculated free binding energy for the DM-β-CD/phenol complex is approximately -5.23 kcal/mol, which is significantly more negative than the -2.62 kcal/mol calculated for the β-CD/phenol complex nih.gov. The calculated value for the β-CD complex shows excellent agreement with experimental calorimetric data (-2.69 kcal/mol), lending confidence to the theoretical approach used nih.gov.

The enhanced stability of the DM-β-CD/phenol complex is attributed to stronger intermolecular interactions, including both van der Waals forces and hydrogen bonds nih.gov. The methylation of the β-CD at the 2 and 6 positions disrupts the intramolecular hydrogen bond network present in the primary face of the parent β-CD. This disruption leads to weaker intramolecular interactions within the DM-β-CD molecule, making it less rigid and more flexible to accommodate the guest molecule nih.gov. This increased flexibility allows for a more favorable arrangement of the phenol molecule within the cavity, leading to a larger stabilization of the guest through stronger van der Waals interactions and intermolecular hydrogen bonds nih.gov.

Syringic Acid

The intermolecular interactions between syringic acid and heptakis(2,6-di-O-methyl)-beta-cyclodextrin (DM-β-CD) in an aqueous solution have been explored using fluorescence spectroscopy nih.gov. The study revealed that the fluorescence intensity of syringic acid gradually increases upon the addition of DM-β-CD, indicating the formation of a host-guest inclusion complex nih.gov.

A nonlinear analysis was used to determine the formation constant (K) for the inclusion complex of syringic acid with DM-β-CD nih.gov. When comparing the association abilities of syringic acid with different cyclodextrins, the study found the following order: γ-cyclodextrin > β-cyclodextrin > α-cyclodextrin ≈ DM-β-CD nih.gov. This suggests that while DM-β-CD does form a complex with syringic acid, its association ability is comparable to that of α-cyclodextrin under the studied conditions nih.gov.

The comparison of the formation constants takes into account both the intrinsic binding abilities of the different cyclodextrins and the structural effects of the syringic acid molecule nih.gov. Further theoretical calculations and NMR experiments on related phenol derivatives suggest that factors such as the number of substituted groups on the guest molecule and the molar volume ratio of the guest to the host cavity play a significant role in the formation of stable supramolecular complexes with cyclodextrins nih.gov.

Modeling and Computational Studies of DM-β-CD Inclusion Complexes

Modeling and computational studies have become indispensable tools for understanding the formation, structure, and stability of inclusion complexes involving this compound (DM-β-CD) nih.gov. These theoretical approaches provide detailed insights into the non-covalent interactions that govern host-guest recognition at the molecular level umsl.edu. Techniques such as molecular dynamics (MD) simulations and quantum mechanics calculations, particularly Density Functional Theory (DFT), are frequently employed to investigate these systems with a high degree of accuracy nih.govnih.gov.

Computational studies have been applied to a variety of guest molecules, elucidating the specific factors that contribute to the stability of their complexes with DM-β-CD. For instance, MD simulations have been used to explore the inclusion of cholesterol, revealing the thermodynamic and kinetic preferences for different binding modes and highlighting the superior complexing ability of DM-β-CD compared to other cyclodextrins nih.gov. Similarly, quantum mechanics and continuum solvent models have been utilized to understand why DM-β-CD encapsulates OH-substituted naphthalenes more effectively than the parent β-cyclodextrin, pointing to the crucial role of hydrophobic interactions umsl.edu.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for the detailed investigation of inclusion complexes involving this compound (DM-β-CD) nih.govsemanticscholar.orgnih.gov. DFT calculations provide a high level of accuracy in modeling the non-covalent interactions that are fundamental to the stability of these host-guest systems nih.gov. Various DFT functionals and basis sets have been employed to determine the geometries, energies, and electronic properties of DM-β-CD and its inclusion complexes semanticscholar.orgnih.govacs.org.

One area of focus for DFT studies has been the comparison of the complexing ability of DM-β-CD with that of its parent molecule, β-cyclodextrin nih.gov. For example, in the case of the inclusion complex with phenol, DFT calculations have shown that the methylation of the cyclodextrin at the 2 and 6 positions leads to a more stable complex nih.gov. This increased stability is attributed to a disruption of the intramolecular hydrogen bond network in DM-β-CD, which results in greater flexibility of the host molecule and stronger intermolecular interactions with the guest nih.gov. The calculated binding energy for the DM-β-CD/phenol complex was found to be approximately 50% more negative than that of the β-CD/phenol complex, a finding that is in excellent agreement with experimental data nih.gov.

Data Tables

Table 1: Calculated Binding Energies of Phenol Inclusion Complexes

| Host Molecule | Guest Molecule | Calculated Free Binding Energy (kcal/mol) |

|---|---|---|

| This compound | Phenol | -5.23 nih.gov |

Table 2: Association Abilities of Syringic Acid with Various Cyclodextrins

| Cyclodextrin | Relative Association Ability |

|---|---|

| gamma-cyclodextrin | Highest |

| beta-cyclodextrin | High |

| alpha-cyclodextrin | Lower |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to elucidate the dynamic behavior and interactions of this compound (DM-β-CD) and its inclusion complexes at an atomic level. mdpi.com These simulations provide insights into the structural stability, conformational changes, and the nature of host-guest interactions that are often challenging to observe experimentally.

One key aspect revealed by MD simulations is the conformational flexibility of DM-β-CD. In polar solvents like water and methanol, the cyclodextrin molecule exhibits significant structural fluctuations, leading to deformations of its cavity. rsc.org This is attributed to the competition between intramolecular hydrogen bonds and hydrogen bonding with the polar solvent molecules. rsc.org Conversely, in non-polar solvents such as cyclohexane and octane, DM-β-CD maintains a more stable and symmetric cyclic cavity, stabilized by its intramolecular hydrogen bonds. rsc.org

MD simulations have been instrumental in understanding the encapsulation process and the stability of DM-β-CD complexes with various guest molecules. For instance, simulations have been used to explore the inclusion mechanisms of OH-substituted naphthalenes. umsl.edu These studies revealed that while host-guest non-covalent interactions favor β-cyclodextrin complexes, the hydrophobic interactions are more significant for DM-β-CD complexes, playing a crucial role in determining the binding trend. umsl.edu

Furthermore, MD simulations, often combined with other computational methods like the molecular mechanics/generalized Born surface area (MM/GBSA) approach, are used to calculate binding free energies, providing a quantitative measure of complex stability. mdpi.com For example, in the study of the antidepressant drug mianserin, MD simulations helped to determine the most favorable binding geometries and stoichiometry of the complex with DM-β-CD. nih.gov Similarly, investigations into the inclusion of plumbagin with β-cyclodextrin derivatives have utilized MD simulations to understand the dynamic and molecular interactions in aqueous solutions. mdpi.com

The data derived from MD simulations are crucial for interpreting experimental results and for the rational design of novel host-guest systems with tailored properties. The following table summarizes key findings from MD simulation studies on DM-β-CD.

| Guest Molecule | Key Findings from MD Simulations | Reference |

| Mianserin | Elucidated favorable binding geometries and a 1:3 stoichiometry for the complex. | nih.gov |

| OH-substituted naphthalenes | Hydrophobic interactions are the primary driving force for complexation with DM-β-CD. | umsl.edu |

| General (in various solvents) | DM-β-CD exhibits greater structural flexibility in polar solvents compared to non-polar solvents due to competing hydrogen bond interactions. | rsc.org |

Molecular Docking

Molecular docking is a computational technique frequently employed to predict the preferred orientation of a guest molecule when it binds to a host, such as this compound, to form a stable complex. This method is valuable for gaining initial insights into the binding mode and for screening potential guest molecules.

In studies involving DM-β-CD, molecular docking has been successfully used to visualize and analyze the host-guest interactions. For the complexation of the antidepressant drug mianserin with DM-β-CD, molecular docking simulations were performed to provide a broader interpretative perspective on the experimental findings. nih.gov These simulations help to identify the specific atoms and functional groups involved in the interaction and to understand the spatial arrangement of the guest within the cyclodextrin cavity.

Similarly, in the investigation of the inclusion complex of quercetin with DM-β-CD, molecular docking was used to predict the binding pose. mdpi.com The results indicated that quercetin enters entirely into the hydrophobic core of the DM-β-CD cavity. mdpi.com The calculations also revealed the formation of several intermolecular hydrogen bonds between the hydroxyl groups of quercetin and the oxygen and hydroxyl atoms of the cyclodextrin. mdpi.com

Molecular docking is often used as a starting point for more computationally intensive studies, such as molecular dynamics simulations. For instance, in the study of plumbagin inclusion complexes with β-cyclodextrin derivatives, molecular docking was used to generate initial stable conformations of the host-guest complexes, which were then further investigated using other methods. mdpi.com

The following table presents a summary of findings from molecular docking studies involving DM-β-CD.

| Guest Molecule | Predicted Binding Mode | Key Interactions | Reference |

| Mianserin | Not explicitly detailed, but used to support experimental data on complex formation. | Not specified. | nih.gov |

| Quercetin | The entire molecule enters the hydrophobic core of the DM-β-CD cavity. | Four intermolecular hydrogen bonds were formed. | mdpi.com |

| Plumbagin | Used to generate initial conformations for further computational analysis. | Not specified. | mdpi.com |

Analysis of Intramolecular Hydrogen Bond Networks

The network of intramolecular hydrogen bonds in cyclodextrins plays a critical role in their conformational stability and, consequently, their ability to form inclusion complexes. In this compound, the methylation at the primary (O-6) and one of the secondary (O-2) hydroxyl groups significantly alters the hydrogen bonding network compared to its parent molecule, β-cyclodextrin.

The methylation at the O-6 position eliminates the possibility of the "flipping" of the glucose units, which can occur in native β-cyclodextrin, leading to a more rigid structure in that region. However, the most profound effect is the disruption of the circular hydrogen bond network at the secondary face. In β-cyclodextrin, a belt of intramolecular hydrogen bonds exists between the O-2 and O-3 hydroxyl groups of adjacent glucose units. The methylation at the O-2 position in DM-β-CD breaks this network.

This disruption of the intramolecular hydrogen bond network has been shown to increase the flexibility of the host molecule. nih.gov This increased flexibility can be advantageous for encapsulating guest molecules, as the host can more readily adapt its conformation to accommodate the guest. nih.gov For instance, a theoretical study on the complexation of phenol with DM-β-CD attributed the enhanced stability of the complex, in part, to this disruption of the hydrogen bond network, which allows for stronger intermolecular interactions with the guest. nih.govnih.govresearchgate.net

Conversely, it has been observed that methylation at the secondary positions can, in some cases, lead to a reduction in the binding potential for certain guests. nih.gov For example, the binding constant for adamantane-1-carboxylate with DM-β-CD was found to be lower than that with native β-cyclodextrin. nih.gov This suggests that while the disruption of the hydrogen bond network increases flexibility, the presence of these bonds in the native form can also contribute to pre-organizing the cavity for optimal binding with specific guests.

The following table summarizes the key aspects of the intramolecular hydrogen bond network in DM-β-CD.

| Structural Feature | Impact on Hydrogen Bonding | Consequence for Host-Guest Interaction | Reference |

| Methylation at O-2 | Disrupts the circular hydrogen bond network at the secondary face. | Increases the flexibility of the host molecule, potentially enhancing binding with some guests. | nih.govnih.govresearchgate.net |

| Methylation at O-6 | Prevents "flipping" of the glucose units. | Contributes to a more defined, albeit flexible, overall structure. | |

| Overall Effect | Weaker intramolecular interactions compared to β-cyclodextrin. | Can lead to stronger intermolecular interactions with guest molecules due to increased host flexibility. | nih.gov |

Future Research Directions and Emerging Trends for 2,6 Di O Methyl Beta Cyclodextrin

Exploration of Novel Applications

The established ability of 2,6-Di-O-methyl-beta-cyclodextrin to form inclusion complexes with a variety of guest molecules is the foundation for its expanding applications. mdpi.com Its use in enhancing the solubility and bioavailability of poorly water-soluble drugs is a primary focus of ongoing research. mdpi.comresearchgate.net Future explorations are anticipated to move beyond simple drug solubilization to more sophisticated drug delivery systems.

A significant area of development is in the creation of advanced nanocarriers. Researchers are investigating the use of DM-β-CD in the formulation of nanoparticles, nanosponges, and other nano-delivery systems designed for targeted and controlled release of therapeutic agents. mdpi.comnih.gov These systems offer the potential for site-specific drug delivery, which could minimize side effects and improve therapeutic outcomes. researchgate.net For instance, the complexation of anticancer drugs with DM-β-CD has been shown to enhance their cytotoxic activity against cancer cell lines. nih.gov

Furthermore, the application of methylated cyclodextrins in the field of gene delivery and editing is a burgeoning area of research. The ability of these molecules to interact with cellular membranes is being explored for the development of non-viral vectors for gene therapy. researchgate.net The unique properties of DM-β-CD make it a promising candidate for inclusion in these next-generation therapeutic strategies.

The versatility of this compound is also being leveraged in the development of functional glyconanomaterials, which have potential applications in diagnostics, sensing, and beyond. ull.es

Table 1: Emerging Application Areas for this compound

| Application Area | Research Focus | Potential Impact |

|---|---|---|

| Advanced Drug Delivery | Development of nanocarriers (nanosponges, nanoparticles) for targeted and controlled release. mdpi.comnih.gov | Improved therapeutic efficacy and reduced side effects of drugs. researchgate.net |

| Oncology | Enhancement of the solubility and cytotoxicity of anti-cancer agents. nih.gov | More effective cancer treatments. |

| Gene Therapy | Use as a component in non-viral vectors for gene delivery and editing. researchgate.net | Safer and more efficient gene-based therapies. |

| Glyconanomaterials | Creation of functional materials for diagnostics and sensing applications. ull.es | Development of novel diagnostic and sensing technologies. |

Innovations in Synthesis Methodologies

The synthesis of this compound and other selectively modified cyclodextrins is a critical area of research, as the method of synthesis can significantly impact the compound's properties and potential applications. While established methods exist, the focus of future innovation is on developing more efficient, selective, and sustainable synthesis routes.

One key trend is the development of "next-generation" cyclodextrin (B1172386) polymers. These novel materials, which can be created through modular, high-yield synthesis, offer unprecedented capabilities, such as the removal of micropollutants from water. cornell.edu The ability to tailor the structure of these polymers opens up a wide range of possibilities for new applications.

Another area of focus is the development of strategies for the selective functionalization of cyclodextrins. Researchers are exploring new methods to modify specific hydroxyl groups on the cyclodextrin molecule, allowing for the creation of derivatives with precisely tailored properties. scilit.compharmaexcipients.com This includes the synthesis of mono-substituted cyclodextrins, which, as single isomers, offer unique advantages in forming inclusion complexes with drugs. researchgate.net The ability to control the degree and site of substitution is crucial for optimizing the performance of cyclodextrin-based systems. nih.gov

Advanced Computational Modeling for Complex Systems

Computational modeling has become an indispensable tool for understanding the intricate host-guest interactions that govern the function of this compound. Advanced computational techniques, such as Density Functional Theory (DFT) and molecular dynamics simulations, are providing unprecedented insights into the formation and stability of cyclodextrin complexes. mdpi.comnih.govmdpi.comnih.gov

Future research will increasingly rely on these in silico methods to predict the binding affinities and geometries of host-guest complexes. mdpi.com This predictive capability is crucial for the rational design of new cyclodextrin-based systems for specific applications. For example, computational models can be used to screen potential guest molecules for their ability to form stable complexes with DM-β-CD, thereby accelerating the discovery of new drug formulations.

Furthermore, computational studies are helping to elucidate the subtle energetic factors that determine the stability of these complexes. nih.govmdpi.comnih.gov By understanding the interplay of various non-covalent interactions, researchers can better predict and control the behavior of these systems. The validation of these computational models against experimental data is a key aspect of this research, ensuring their accuracy and reliability. mdpi.com

Table 2: Computational Approaches in this compound Research

| Computational Method | Application | Key Findings/Goals |

|---|---|---|

| Density Functional Theory (DFT) | Studying host-guest interactions and complex stability. mdpi.comnih.govmdpi.comnih.gov | Predicting binding energies and understanding the forces driving complexation. mdpi.commdpi.comnih.gov |

| Molecular Dynamics (MD) Simulations | Investigating the dynamic behavior of cyclodextrin complexes. | Providing insights into the flexibility and conformational changes of the host and guest molecules. |

| Semi-empirical Methods (e.g., PM3, PM6) | Screening large numbers of potential guest molecules. nih.gov | Offering a computationally less expensive way to predict complex formation. nih.gov |

Integration with Emerging Technologies (e.g., Artificial Intelligence in Materials Design)

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of materials science, and the study of cyclodextrins is no exception. While direct applications of AI to this compound are still emerging, the foundational work being done with other cyclodextrins provides a clear roadmap for the future.

Furthermore, AI is being used in the broader context of drug discovery and design, with applications in identifying new therapeutic targets and optimizing drug candidates. nih.govresearchgate.netnih.gov As these technologies mature, they will undoubtedly be applied to the design of novel this compound derivatives and formulations for personalized medicine. nih.gov The ability of AI to analyze vast datasets and identify complex patterns will be invaluable in unlocking the full potential of this versatile molecule. nih.gov

Comprehensive Safety and Regulatory Profiles for Broadened Applications

As the applications of this compound and other modified cyclodextrins expand into more sophisticated areas like targeted drug delivery and nanomedicine, the need for comprehensive safety and regulatory evaluation becomes paramount. mdpi.comresearchgate.net Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established frameworks for the approval of cyclodextrins as pharmaceutical excipients. mdpi.com

Future research will need to focus on generating robust safety data for novel DM-β-CD-based systems, particularly for parenteral and other systemic applications. mdpi.com This includes a thorough assessment of their biocompatibility, potential toxicity, and long-term effects. nih.govnih.gov The development of predictive models for toxicity, potentially leveraging AI and machine learning, could play a crucial role in the early stages of development.

The regulatory landscape for nanomedicine and advanced drug delivery systems is continuously evolving. researchgate.netnih.gov Future efforts will need to address the specific regulatory challenges associated with these complex formulations, ensuring that new products based on this compound meet the highest standards of safety and efficacy. A proactive approach to engaging with regulatory bodies and contributing to the development of clear regulatory pathways will be essential for the successful translation of these innovative technologies from the laboratory to the clinic. researchgate.net

Q & A

Q. How does the methylation pattern of DM-β-CD influence its host-guest complexation capabilities?

DM-β-CD’s methylation at the 2- and 6-hydroxyl groups reduces steric hindrance and enhances hydrophobicity in the cavity, improving binding with nonpolar guest molecules. To evaluate this, use NMR titration experiments to measure association constants () and compare with non-methylated β-CD. For example, studies show DM-β-CD forms stronger complexes with aromatic nitroxides due to optimized cavity dimensions and methyl group positioning .

Q. What experimental methods are recommended to assess DM-β-CD’s solubility enhancement for poorly water-soluble drugs?

Phase-solubility diagrams (e.g., Higuchi and Connors method) are standard. Prepare solutions of DM-β-CD at varying concentrations (e.g., 0–10 mM) and measure drug solubility via UV-Vis spectroscopy or HPLC. A linear AL-type curve indicates 1:1 stoichiometry. Studies with baicalein and myricetin demonstrated a 3–5-fold solubility increase using DM-β-CD compared to native β-CD .

Q. How can researchers confirm the formation of DM-β-CD inclusion complexes in solution?

Use a combination of:

- NMR spectroscopy : Look for upfield shifts in guest proton signals due to shielding effects within the cavity .

- EPR spectroscopy : Detect changes in nitroxide radical mobility when entrapped in DM-β-CD .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Advanced Research Questions

Q. What mechanisms underlie DM-β-CD’s enantioselective binding of chiral molecules?

Chiral recognition depends on the depth of guest penetration into the cavity and interactions with methyl groups. For nitroxides with aromatic substituents (e.g., PhCH2NO), molecular dynamics simulations show that R-configuration guests penetrate deeper, forming stronger van der Waals interactions. Validate using NOE correlations in NMR and competitive EPR binding assays .

Q. How does DM-β-CD induce apoptosis via cholesterol depletion, and what controls are essential for such studies?

DM-β-CD extracts cholesterol from lipid rafts, disrupting PI3K-Akt-Bad signaling and triggering mitochondrial apoptosis. Key controls:

Q. What integrated approaches resolve contradictions in DM-β-CD’s binding behavior across different studies?

Discrepancies often arise from solvent polarity, guest stereochemistry, or competing equilibria. Address by:

- Multi-technique validation : Combine NMR (structure), EPR (dynamics), and ITC (thermodynamics).

- Molecular docking/MD simulations : Predict binding modes and compare with experimental values .

- Systematic variation of pH/temperature : Assess how environmental factors alter host-guest stability .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.